molecular formula C29H26Br2N2O B11691123 1-(dibenzylamino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol

1-(dibenzylamino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol

Cat. No.: B11691123
M. Wt: 578.3 g/mol
InChI Key: HYMGRBVJUAZEGL-UHFFFAOYSA-N
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Description

1-(dibenzylamino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dibenzylamino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol typically involves multi-step organic reactions. The starting materials might include dibenzylamine, 3,6-dibromo-9H-carbazole, and appropriate alkylating agents. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(dibenzylamino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the alcohol group to a ketone or aldehyde.

    Reduction: The compound could be reduced to remove the bromine atoms or alter the functional groups.

    Substitution: Halogen atoms (bromine) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce a dehalogenated compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 1-(dibenzylamino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(dibenzylamino)-3-(9H-carbazol-9-yl)propan-2-ol: Lacks the bromine atoms, which might affect its reactivity and applications.

    1-(dibenzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol: Contains chlorine instead of bromine, potentially altering its chemical properties.

Properties

Molecular Formula

C29H26Br2N2O

Molecular Weight

578.3 g/mol

IUPAC Name

1-(dibenzylamino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C29H26Br2N2O/c30-23-11-13-28-26(15-23)27-16-24(31)12-14-29(27)33(28)20-25(34)19-32(17-21-7-3-1-4-8-21)18-22-9-5-2-6-10-22/h1-16,25,34H,17-20H2

InChI Key

HYMGRBVJUAZEGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O

Origin of Product

United States

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